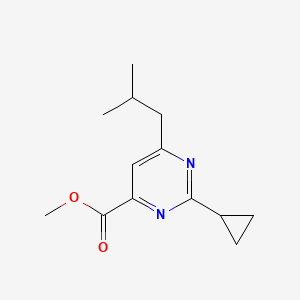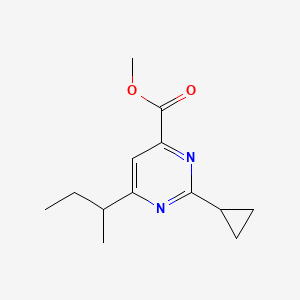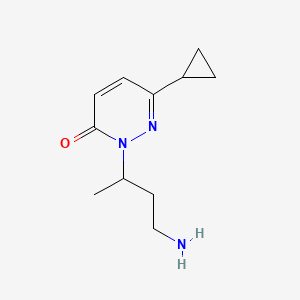
5-(Pyridin-2-ylmethoxy)pentan-1-ol
Overview
Description
5-(Pyridin-2-ylmethoxy)pentan-1-ol is an organic compound characterized by a pyridine ring attached to a pentanol chain via an ether linkage
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-pyridinemethanol and pentan-1-ol.
Reaction Conditions: The reaction involves the formation of an ether linkage through a nucleophilic substitution reaction. Common conditions include the use of a strong base like sodium hydride (NaH) and a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly used.
Purification: The product is purified using techniques such as distillation or recrystallization to remove impurities and byproducts.
Types of Reactions:
Oxidation: Oxidation of the alcohol group can yield pentanoic acid.
Reduction: Reduction of the pyridine ring can lead to the formation of pyridin-2-ylmethanol derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products Formed:
Oxidation: Pentanoic acid
Reduction: Pyridin-2-ylmethanol derivatives
Substitution: Nitro or halogenated pyridine derivatives
Chemistry:
Catalyst: Used as a ligand in transition metal catalysis.
Building Block: Utilized in the synthesis of more complex organic molecules.
Biology:
Bioactive Compound: Investigated for potential biological activity, such as enzyme inhibition.
Medicine:
Pharmaceutical Intermediate: Potential intermediate in the synthesis of drugs targeting various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-(Pyridin-2-ylmethoxy)pentan-1-ol exerts its effects depends on its specific application. For example, as a ligand in catalysis, it may coordinate to a metal center, altering the electronic properties and reactivity of the metal. In biological systems, it may interact with specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
5-(Pyridin-2-ylmethoxy)isophthalic Acid: Used in coordination chemistry.
5-Nitro-2-(pyridin-2-ylmethoxy)pyridine: Known for its biological activity.
Uniqueness:
Functional Groups: The presence of both ether and alcohol groups in 5-(Pyridin-2-ylmethoxy)pentan-1-ol provides unique reactivity compared to similar compounds.
Applications: Its versatility in both industrial and biological applications sets it apart from other pyridine derivatives.
Properties
IUPAC Name |
5-(pyridin-2-ylmethoxy)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c13-8-4-1-5-9-14-10-11-6-2-3-7-12-11/h2-3,6-7,13H,1,4-5,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMCJYGIWIXUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-5-azabicyclo[4.1.1]octan-3-one](/img/structure/B1484562.png)












amine hydrochloride](/img/structure/B1484584.png)
